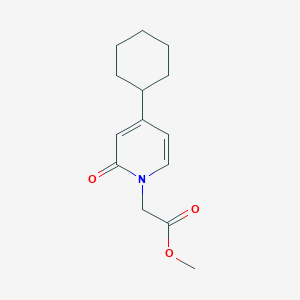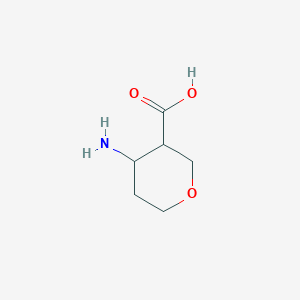
4-Aminooxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminooxane-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxane, featuring an amino group at the 4-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminooxane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Aminocyanoglyoxime: This method involves the oxidation of aminocyanoglyoxime to produce 4-amino-3-cyanofuroxan, which can then be further reacted with hydrazine and hydroxylamine to form the desired compound.
Hydrolysis of Nitriles and Amides: The hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) can yield carboxylic acids, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromic acid are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and halogenated compounds .
Scientific Research Applications
4-Aminooxane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.
Mechanism of Action
The mechanism of action of 4-aminooxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminofuroxan-3-carboxylic acid: This compound is structurally similar but features a furoxan ring instead of an oxane ring.
4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Another similar compound with a tetrahydropyran ring.
Uniqueness
4-Aminooxane-3-carboxylic acid is unique due to its specific ring structure and the positioning of the amino and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-aminooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-1-2-10-3-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
YSQUSEAQPGJNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


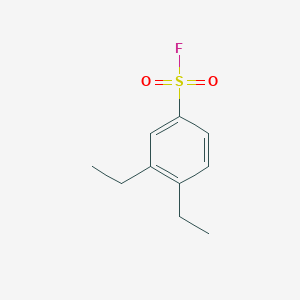
![2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B13251470.png)
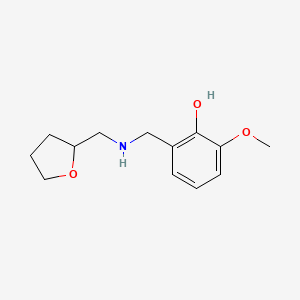

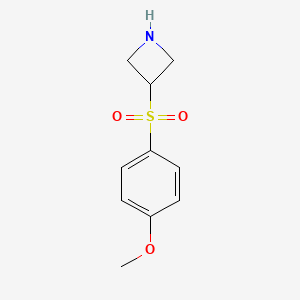
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
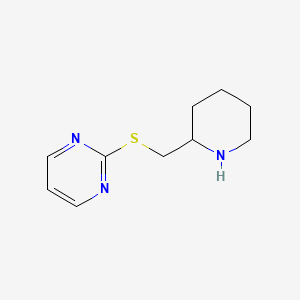

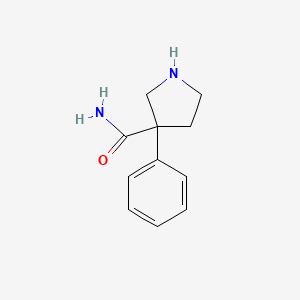
![4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol](/img/structure/B13251505.png)
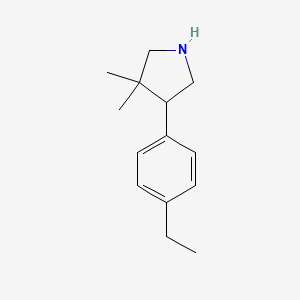
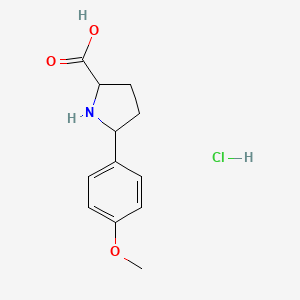
![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
